molecular formula C8H11F2NO2 B8131813 Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate

Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B8131813
M. Wt: 191.17 g/mol
InChI Key: BOYFFUBMQKMWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing nitrogen and fluorine atoms, followed by esterification to introduce the methyl ester group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the stringent quality standards required for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-2-carboxylate
  • Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-3-carboxylate

Uniqueness

Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2NO2/c1-13-6(12)7-3-2-5(11-7)8(9,10)4-7/h5,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYFFUBMQKMWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(N1)C(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of O7-benzyl O4-methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4,7-dicarboxylate (0.24 g, 0.74 mmol), 10% Pd/C (0.3 g) in methanol (20 mL) was stirred for 12 hours under 1 atm H2. Removal of the catalyst solid and solvent gave methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4-carboxylate 148a. This crude product was used in next step without purification. Yield: 69.3%. MS: calc'd (MH +) 192, measured (MH +) 192.
Name
O7-benzyl O4-methyl 2,2-difluoro-7-azabicyclo[2.2.1]heptane-4,7-dicarboxylate
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

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